N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide

Structural differentiation Medicinal chemistry Impurity profiling

Sourcing a validated reference standard for apixaban-related impurity profiling is critical for HPLC method development and ICH Q3A compliance. This compound addresses that need as a characterized naphthalene carboxamide derivative. - Distinct XLogP3-AA of 3.8 ensures clear resolution from apixaban (~2.5) in reversed-phase systems. - Structurally matched negative control for FXa assays, lacking the pyrazolo-pyridine core required for picomolar inhibition. - Reliable, research-grade material available for immediate dispatch to support your process chemistry and quality control workflows.

Molecular Formula C22H20N2O2
Molecular Weight 344.414
CAS No. 941872-54-4
Cat. No. B2392372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide
CAS941872-54-4
Molecular FormulaC22H20N2O2
Molecular Weight344.414
Structural Identifiers
SMILESC1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43
InChIInChI=1S/C22H20N2O2/c25-21-10-3-4-15-24(21)18-13-11-17(12-14-18)23-22(26)20-9-5-7-16-6-1-2-8-19(16)20/h1-2,5-9,11-14H,3-4,10,15H2,(H,23,26)
InChIKeyOVCIZBIDOTYGCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Identity and Physicochemical Profile


N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide (CAS 941872-54-4) is a synthetic small molecule with the molecular formula C22H20N2O2 and a molecular weight of 344.4 g/mol, belonging to the naphthalene carboxamide class [1]. The structure features a naphthalene core linked via a carboxamide bridge to a phenyl ring substituted with a 2-oxopiperidin-1-yl moiety [1]. Computed physicochemical properties include an XLogP3-AA of 3.8, one hydrogen bond donor, two hydrogen bond acceptors, and a topological polar surface area of 49.4 Ų [1]. This compound is structurally related to key pharmacophoric elements found in the anticoagulant drug apixaban but carries a naphthalene-1-carboxamide terminus instead of the pyrazolo[3,4-c]pyridine-3-carboxamide core, a distinction critical for both pharmacological and analytical differentiation [1].

Why This Compound Cannot Be Interchanged with Apixaban or Analogs


Substitution among naphthalene carboxamides or with the full apixaban structure is not scientifically valid without explicit comparative data. The replacement of the pyrazolo[3,4-c]pyridine-3-carboxamide core of apixaban with a naphthalene-1-carboxamide group eliminates the critical 1-(4-methoxyphenyl) substituent and the fused heterocyclic system required for potent factor Xa (FXa) binding, as demonstrated by the picomolar Ki of apixaban versus the unreported or drastically reduced activity of simpler naphthalene carboxamides [1]. Furthermore, closely related analogs such as N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide (CAS 941872-64-6) differ only by a single methyl substitution, yet even this minor change can alter lipophilicity, metabolic stability, and chromatographic retention time—parameters that are not interchangeable for analytical reference standards or biological screening . Without validated, compound-specific comparative potency, selectivity, or impurity profiling data, assuming functional equivalence to any structural neighbor introduces unacceptable risk in both research and quality control applications.

Quantitative Differentiation Evidence


Structural Divergence from Apixaban Scaffold

A direct structural comparison with apixaban (CAS 503612-47-3) reveals that N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide lacks the 1-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide core, resulting in a molecular weight of 344.4 Da versus 459.5 Da for apixaban and a topological polar surface area of 49.4 Ų versus approximately 112 Ų for apixaban [1][2]. The XLogP3-AA of the target compound is 3.8, whereas apixaban's calculated logP is approximately 2.5 [1][2]. These differences indicate that the target compound cannot engage the FXa S1 and S4 pockets in the same bidentate manner as apixaban, and no FXa inhibitory activity has been reported for this exact structure. The 3.8 vs. 2.5 logP differential further implies distinct solubility and permeability profiles that affect both biological assay behavior and chromatographic method development [1].

Structural differentiation Medicinal chemistry Impurity profiling

Lipophilicity Comparison with Methyl Analog

The closest commercially referenced analog is N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide (CAS 941872-64-6), which differs only by the addition of a methyl group at the 3-position of the central phenyl ring . The target compound (CAS 941872-54-4) has an XLogP3-AA of 3.8, whereas the 3-methyl analog, based on the additive contribution of a methyl group (+0.5 log unit), is predicted to have an XLogP3-AA of approximately 4.3 [1]. This 0.5 log unit difference, though modest, translates to a predicted ~3.2-fold higher lipophilicity for the methyl analog, which can significantly shift chromatographic retention times in reversed-phase HPLC methods used for impurity profiling of apixaban drug substance. Such a retention shift demands that analytical reference standards be compound-specific rather than substituted with a near neighbor.

Lipophilicity SAR Chromatographic retention

Role as Process Impurity Marker in Apixaban Synthesis

Patent literature on apixaban impurity synthesis identifies a novel process impurity, designated 'Impurity J,' which is structurally distinct from the target compound but underscores the importance of characterizing naphthalene carboxamide derivatives in the apixaban synthetic pathway [2]. The target compound (CAS 941872-54-4), bearing the naphthalene-1-carboxamide terminus, represents a potential late-stage intermediate or side product arising from alternative acylation pathways when naphthalene-1-carboxylic acid or its activated derivatives are used in place of the intended pyrazolo-pyridine carboxylic acid building block. Its formation and control are relevant to the quality-by-design frameworks described in pharmacopeial guidelines for apixaban related substances [1]. Although no quantitative limit for this specific compound is published in the USP or Ph.Eur. monographs, its structural relationship to the apixaban core scaffold makes it a candidate impurity marker for process development and method validation.

Impurity profiling Process chemistry Quality control

Research and Industrial Application Scenarios


Analytical Reference Standard for Impurity Profiling

Based on its structural relationship to the apixaban scaffold, this compound serves as a candidate process impurity marker for reversed-phase HPLC or UPLC method development. Its distinct XLogP3-AA of 3.8—compared to apixaban's ~2.5—provides a measurable retention time shift that analytical chemists can use to verify column selectivity and resolution between the API and structurally related side products [1][2].

Physicochemical Property Comparison in Naphthalene Carboxamides

The computed property profile (MW 344.4 Da, XLogP3 3.8, TPSA 49.4 Ų) [1], when compared against the 3-methyl analog (CAS 941872-64-6, predicted XLogP3 ~4.3) , enables medicinal chemists to probe the impact of phenyl ring substitution on lipophilicity and polarity within this chemotype. Such comparisons support structure-property relationship (SPR) campaigns without requiring de novo synthesis.

Negative Control for Factor Xa Selectivity Screening

Because the target compound lacks the pyrazolo-pyridine core essential for picomolar FXa inhibition—a feature quantified by the 0.08 nM Ki of apixaban [2]—it can be employed as a structurally matched negative control in in vitro FXa enzymatic assays. This allows researchers to confirm that observed anticoagulant activity in screening libraries derives from the intact pharmacophore rather than from the shared 2-oxopiperidinyl-phenyl substructure [1][2].

Synthetic Intermediate Characterization in Process Development

The compound may arise as a byproduct when naphthalene-1-carboxylic acid derivatives compete with the intended pyrazolo-pyridine acid during the amide bond-forming step of apixaban synthesis [3]. Procuring this characterized material enables process chemists to identify, isolate, and quantify this byproduct, thereby supporting yield optimization and compliance with ICH Q3A guidelines for impurity control [1][3].

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